molecular formula C11H18ClNO2 B12958162 (S)-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride

(S)-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride

Cat. No.: B12958162
M. Wt: 231.72 g/mol
InChI Key: FVVOZSNBCNPPES-MERQFXBCSA-N
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Description

“(S)-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride” is a chiral compound with the following structural formula:

(S)-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride\text{this compound} (S)-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride

This compound contains an amino group, a hydroxyl group, and a benzyloxy (benzyl ether) moiety. The chirality arises from the asymmetric carbon center (marked as “S”).

Preparation Methods

Synthetic Routes::

    Asymmetric Synthesis:

    Protecting Group Strategy:

Industrial Production::
  • Industrial-scale production typically involves efficient synthetic routes that minimize steps and maximize yield.

Chemical Reactions Analysis

    Oxidation: The benzyloxy group can be selectively oxidized to the corresponding benzoic acid.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The amino group can undergo nucleophilic substitution reactions.

    Common Reagents: Sodium borohydride (for reduction), hydrogen peroxide (for oxidation), and various nucleophiles (for substitution).

    Major Products: Benzoic acid, the reduced alcohol, and substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its potential as a ligand in drug discovery.

    Medicine: May have applications in drug development due to its stereochemistry.

    Industry: Used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific application. It may act as a receptor ligand, enzyme inhibitor, or participate in metabolic pathways.

Comparison with Similar Compounds

  • Similar compounds include other chiral amino alcohols, such as ®-3-amino-2-((benzyloxy)methyl)propan-1-ol.
  • Uniqueness lies in the stereochemistry and functional groups.

Properties

Molecular Formula

C11H18ClNO2

Molecular Weight

231.72 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-phenylmethoxypropan-1-ol;hydrochloride

InChI

InChI=1S/C11H17NO2.ClH/c12-6-11(7-13)9-14-8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9,12H2;1H/t11-;/m0./s1

InChI Key

FVVOZSNBCNPPES-MERQFXBCSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H](CN)CO.Cl

Canonical SMILES

C1=CC=C(C=C1)COCC(CN)CO.Cl

Origin of Product

United States

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